N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine
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Overview
Description
N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also features a benzyl group attached to the piperidine ring and a pyridin-4-amine group. This structure gives the compound unique chemical and physical properties that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine typically involves the reaction of 1-benzylpiperidine with pyridin-4-amine. The process may include several steps such as:
Formation of 1-Benzylpiperidine: This can be achieved by the reduction of N-benzylpiperidin-4-one using a reducing agent like sodium borohydride.
Alkylation Reaction: The 1-benzylpiperidine is then reacted with a suitable alkylating agent to introduce the pyridin-4-amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyridin-4-amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-one, while reduction may produce this compound derivatives with different substituents.
Scientific Research Applications
N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- N-(Furan-2-ylmethyl)pyridin-2-amine
- N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Uniqueness
N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine is unique due to its specific combination of a piperidine ring, benzyl group, and pyridin-4-amine group This structure imparts distinct chemical and physical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C18H23N3 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C18H23N3/c1-2-4-17(5-3-1)15-21-12-8-16(9-13-21)14-20-18-6-10-19-11-7-18/h1-7,10-11,16H,8-9,12-15H2,(H,19,20) |
InChI Key |
IESAGMHLMPPIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC2=CC=NC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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